4-Bromo-3-ethyl-1H-pyrazole
Overview
Description
4-Bromo-3-ethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2.
Mechanism of Action
Target of Action
4-Bromo-3-ethyl-1H-pyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . Therefore, it can be inferred that the compound might interact with the biological targets involved in these diseases.
Mode of Action
It is known that pyrazole derivatives can inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . These interactions can lead to changes in cellular metabolism and signaling, potentially contributing to their pharmacological effects.
Biochemical Pathways
Given the reported inhibition of oxidative phosphorylation and calcium uptake , it can be inferred that the compound may impact energy metabolism and calcium signaling pathways. These pathways play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Result of Action
Given its reported inhibition of oxidative phosphorylation and calcium uptake , it can be inferred that the compound may induce changes in cellular energy status and calcium signaling, potentially leading to alterations in cell growth, differentiation, and survival.
Action Environment
For instance, certain pyrazole derivatives are known to be stable under inert atmosphere conditions .
Biochemical Analysis
Cellular Effects
It is reported that 4-bromopyrazole, a related compound, can inhibit oxidative phosphorylation and ATP exchange reactions, and affect calcium uptake . These effects could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the known properties of pyrazoles, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethyl-1H-pyrazole with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-ethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products:
Substitution Reactions: Products include various substituted pyrazoles with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, such as pyrazole-3-carboxylic acid or 3-ethyl-1H-pyrazole.
Scientific Research Applications
4-Bromo-3-ethyl-1H-pyrazole has several applications in scientific research:
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: Lacks the ethyl group, which may affect its reactivity and binding properties.
3-Ethyl-1H-pyrazole: Lacks the bromine atom, which may influence its chemical reactivity and biological activity.
4-Chloro-3-ethyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: 4-Bromo-3-ethyl-1H-pyrazole is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .
Properties
IUPAC Name |
4-bromo-5-ethyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-2-5-4(6)3-7-8-5/h3H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIWUPJCGOTRMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502741 | |
Record name | 4-Bromo-5-ethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15802-79-6 | |
Record name | 4-Bromo-5-ethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-ethyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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